molecular formula C9H6F2N2O2 B2722370 1-(difluoromethyl)-6-nitro-1H-indole CAS No. 1878839-79-2

1-(difluoromethyl)-6-nitro-1H-indole

Cat. No.: B2722370
CAS No.: 1878839-79-2
M. Wt: 212.156
InChI Key: KYHOLIHSLYTMSU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-6-nitro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. The presence of both a difluoromethyl group and a nitro group on the indole ring makes this compound particularly interesting for various chemical and biological applications. The difluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, while the nitro group is often involved in redox reactions.

Preparation Methods

The synthesis of 1-(difluoromethyl)-6-nitro-1H-indole typically involves the introduction of the difluoromethyl group onto the indole ring. One common method is the electrophilic difluoromethylation of indoles using difluoromethylating agents such as ClCF2H. This reaction is often catalyzed by transition metals like nickel or copper under mild conditions . Another approach involves the radical difluoromethylation of indoles using difluoromethyl radicals generated from difluoromethyl sulfonyl compounds .

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

1-(Difluoromethyl)-6-nitro-1H-indole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-6-nitro-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions . The nitro group can participate in redox reactions, which can modulate the activity of enzymes and other proteins . These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

1-(Difluoromethyl)-6-nitro-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and biological activity.

Properties

IUPAC Name

1-(difluoromethyl)-6-nitroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHOLIHSLYTMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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